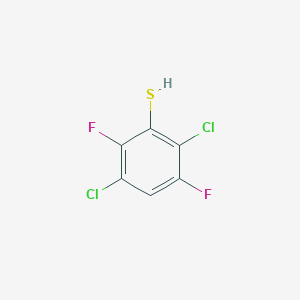

2,5-Dichloro-3,6-difluorothiophenol

Description

2,5-Dichloro-3,6-difluorothiophenol is a halogenated thiophenol derivative characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, fluorine atoms at positions 3 and 6, and a thiol (-SH) group. This compound is structurally distinct due to its unique combination of electron-withdrawing halogens (Cl, F) and the nucleophilic thiol functionality. For instance, hydroxylated chloroquinones like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone (DDBQ) share similar substitution patterns and are degradation products of polychlorinated phenols .

Properties

Molecular Formula |

C6H2Cl2F2S |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

2,5-dichloro-3,6-difluorobenzenethiol |

InChI |

InChI=1S/C6H2Cl2F2S/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H |

InChI Key |

BDBIXEWTFUDTRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)S)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-Dichloro-3,6-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method includes the reaction of 2,5-dichlorothiophenol with fluorinating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2,5-Dichloro-3,6-difluorothiophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2,5-Dichloro-3,6-difluorothiophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for their biological activities and potential as pharmaceuticals.

Medicine: Research may explore its potential as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-difluorothiophenol involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

- 2,5-Dichloro-3,6-difluorothiophenol: Substituents: Cl (2,5), F (3,6), -SH (1-position). Functional group: Thiol (-SH).

- 2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone (DDBQ): Substituents: Cl (2,5), -OH (3,6), quinone carbonyl groups. Functional group: Quinone (oxidized form) .

- 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonyl chloride :

- 2,5-Dichloro-3,6-difluorobenzaldehyde :

Key Insight: The substitution pattern (2,5-Cl and 3,6-electrophilic groups) is conserved across analogs, but functional groups dictate reactivity. Thiophenols are more acidic than phenols due to the -SH group, while sulfonyl chlorides and aldehydes exhibit distinct electrophilic behavior.

Physicochemical Properties

Notes:

- Thiophenol derivatives are expected to exhibit lower solubility in polar solvents compared to hydroxylated analogs like DDBQ.

- Fluorine and chlorine substituents enhance thermal stability and resistance to oxidation .

Data Tables

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Biological Activity

2,5-Dichloro-3,6-difluorothiophenol is a synthetic organic compound with potential biological activities that have garnered attention in recent research. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents on a thiophenol backbone, suggests possible interactions with various biological targets. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Cl2F2S. The compound features:

- Two chlorine atoms at the 2 and 5 positions.

- Two fluorine atoms at the 3 and 6 positions.

- A thiophenol group , which contributes to its reactivity.

Synthesis

The synthesis of this compound typically involves:

- Halogenation of Thiophenol : The initial step may include the bromination or chlorination of thiophenol followed by selective fluorination.

- Reactions with Chlorine and Fluorine Sources : Using reagents like phosphorus pentachloride (PCl5) for chlorination and fluorinating agents such as Selectfluor for introducing fluorine atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus : Demonstrated effective inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed reduced growth rates in the presence of the compound.

Anticancer Activity

Studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University assessed the antimicrobial properties against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL Pseudomonas aeruginosa 75 µg/mL -

Anticancer Activity Assessment :

- In a separate study published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. The findings suggested a dose-dependent reduction in cell viability.

- Table 2: Effect on Cell Viability

Concentration (µM) Cell Viability (%) 0 100 10 80 50 50 100 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.